molecular formula C11H11BrN2O2S2 B7760411 1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B7760411
M. Wt: 347.3 g/mol
InChI Key: BKUSPAWVPHUXGK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a brominated heterocyclic compound featuring a fused thienoimidazole core with a sulfone (5,5-dioxide) moiety. The 3-bromophenyl substituent at the 1-position introduces steric bulk and electronic effects due to bromine’s strong electron-withdrawing nature. Its synthesis likely follows routes analogous to related compounds, such as cyclization reactions involving thiourea derivatives or thiolactam intermediates .

Properties

IUPAC Name

3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S2/c12-7-2-1-3-8(4-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSPAWVPHUXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzylamine with a thieno[3,4-d]imidazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the thieno[3,4-d]imidazole core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide and its structural analogs, emphasizing substituent effects and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) Boiling Point (°C) Key Features References
This compound C₁₁H₁₁BrN₂O₂S₂ 347.30* 3-bromophenyl Not reported Not reported Electron-withdrawing Br at meta position
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₁H₁₁BrN₂O₂S₂ 347.30 4-bromophenyl Not reported Not reported Br at para position; possible isomer differences
1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₁H₁₂N₂O₂S₂ 268.35 Phenyl Not reported Not reported Simpler structure; no halogen substituent
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₆H₁₀N₂O₂S₂ 214.28 Methyl Not reported Not reported Small alkyl group; reduced steric hindrance
1-(3-(Trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₃H₁₁F₃N₂O₂S₂ 356.36 3-trifluoromethylphenyl 1.56 (predicted) 559.1 (predicted) Strong electron-withdrawing CF₃ group; higher hydrophobicity
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₄H₁₅BrN₂O₂S₂ 387.32 Allyl + 4-bromophenyl Not reported Not reported Dual substituents; enhanced reactivity potential
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide C₁₇H₁₅ClN₂O₃S 362.83 2-chlorophenyl + phenyl; thione → one Not reported Not reported Oxygen substitution alters electronic profile

Notes:

  • Substituent Position and Electronic Effects : The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl isomer , where para-substitution may alter dipole moments and intermolecular interactions. Bromine’s meta position could influence steric accessibility in binding or reaction scenarios.
  • Halogen vs.
  • Functional Group Modifications : Substitution of the thione sulfur with oxygen (e.g., in ’s compound) significantly alters electronic properties, as thione groups participate in tautomerism and metal coordination .
  • Predicted Physicochemical Properties : The trifluoromethyl derivative exhibits higher predicted density (1.56 g/cm³) and boiling point (559.1°C), likely due to increased molecular weight and fluorine’s electronegativity.

Research Findings and Trends

Synthetic Accessibility : Derivatives with smaller substituents (e.g., methyl ) are synthesized in higher yields due to reduced steric challenges, whereas brominated or trifluoromethylated analogs require optimized conditions .

Steric and Electronic Tuning : The 3-bromophenyl group offers a balance between steric bulk and electronic withdrawal, making it a candidate for further functionalization or catalytic studies.

Discontinued Products : Some analogs, such as 1-(3-(trifluoromethyl)phenyl) derivatives , were listed as discontinued in commercial catalogs, suggesting niche demand or synthesis challenges.

Biological Activity

1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a synthetic compound belonging to the thieno[3,4-d]imidazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15BrN2O2S2
  • Molecular Weight : 387.32 g/mol
  • CAS Number : 618397-49-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[3,4-d]imidazole derivatives. In particular, compounds similar to this compound have shown significant activity against various bacterial strains.

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These results indicate that the compound exhibits promising antimicrobial activity comparable to standard antibiotics such as ampicillin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has demonstrated that thieno[3,4-d]imidazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

A study reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It may modulate the activity of receptors related to cell growth and survival.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Study on Antimicrobial Efficacy :
    • A series of tests were conducted on clinical isolates of Staphylococcus aureus and Escherichia coli.
    • Results indicated that the compound's efficacy was enhanced when used in combination with other antimicrobial agents.
  • Cancer Cell Line Studies :
    • In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated significant cytotoxicity.
    • Flow cytometry analysis confirmed increased apoptosis rates upon treatment with varying concentrations of the compound.

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